molecular formula C17H15ClN4O2 B7717255 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide

Cat. No. B7717255
M. Wt: 342.8 g/mol
InChI Key: XFEQXWJDMJXKHV-UHFFFAOYSA-N
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Description

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound belongs to the class of oxadiazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It also inhibits the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide has minimal toxicity to normal cells and tissues. It has been shown to induce cell death in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide in lab experiments is its broad-spectrum activity against cancer, fungi, and bacteria. It also has low toxicity to normal cells and tissues. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide research. One direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to optimize its structure and investigate its activity against other types of cancer, fungi, and bacteria. Additionally, further studies are needed to understand its mechanism of action and optimize its use in various applications.
In conclusion, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide is a promising compound that has potential applications in medicine and biotechnology. Its broad-spectrum activity against cancer, fungi, and bacteria, as well as its low toxicity to normal cells and tissues, make it a valuable compound for scientific research. Further studies are needed to optimize its use in various applications and understand its mechanism of action.

Synthesis Methods

The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide can be achieved using various methods. One of the commonly used methods involves the reaction of 4-chlorobenzoic acid hydrazide with pyridine-3-carboxaldehyde in the presence of acetic anhydride and triethylamine to form 3-(4-chlorophenyl)-1-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with butanoyl chloride to form the final product.

Scientific Research Applications

The potential applications of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide in scientific research are vast. This compound has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-13-8-6-12(7-9-13)17-21-16(24-22-17)5-1-4-15(23)20-14-3-2-10-19-11-14/h2-3,6-11H,1,4-5H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEQXWJDMJXKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide

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